N'-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide
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Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide is unique due to its specific combination of a thiazole ring and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H17ClN4OS |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide |
InChI |
InChI=1S/C23H17ClN4OS/c24-19-10-6-16(7-11-19)14-25-28-22(29)18-8-12-20(13-9-18)26-23-27-21(15-30-23)17-4-2-1-3-5-17/h1-15H,(H,26,27)(H,28,29)/b25-14+ |
InChI Key |
VIBNYAGEYXTQCF-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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